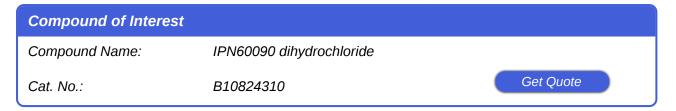


Application Notes and Protocols: IPN60090 Dihydrochloride in Patient-Derived Xenograft (PDX) Models

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For Researchers, Scientists, and Drug Development Professionals

Introduction

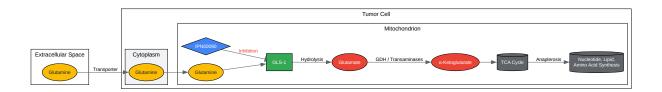
IPN60090 dihydrochloride is a potent and selective inhibitor of glutaminase-1 (GLS-1), an enzyme crucial for the metabolic reprogramming of cancer cells.[1][2][3] By blocking the conversion of glutamine to glutamate, IPN60090 disrupts key biosynthetic pathways that fuel tumor cell proliferation and survival.[1][4] Patient-derived xenograft (PDX) models, which involve the implantation of patient tumor tissue into immunodeficient mice, have emerged as a vital platform for preclinical drug evaluation due to their ability to retain the histological and genetic characteristics of the original tumor.[5][6][7] This document provides detailed application notes and protocols for evaluating the efficacy of **IPN60090 dihydrochloride** in PDX models.

Mechanism of Action: GLS-1 Inhibition

Glutaminase-1 is a mitochondrial enzyme that catalyzes the hydrolysis of glutamine to glutamate. [1][8] This reaction is a critical entry point for glutamine into central carbon metabolism. The resulting glutamate can be further metabolized to α -ketoglutarate, which enters the tricarboxylic acid (TCA) cycle to support energy production and the synthesis of biomass, including nucleotides, amino acids, and lipids. [9] Many cancer cells exhibit a strong dependence on glutamine metabolism, a phenomenon often termed "glutamine addiction." [4]



IPN60090, as a selective GLS-1 inhibitor, has shown promising anti-tumor activity in preclinical models.[2][10]



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Caption: Glutaminase-1 (GLS-1) signaling pathway and the inhibitory action of IPN60090.

Data Presentation: In Vivo Efficacy of IPN60090 in a Non-Small Cell Lung Cancer (NSCLC) PDX Model

The following tables summarize the in vivo efficacy and target engagement of IPN60090 in a non-small cell lung cancer patient-derived xenograft (PDX) model, Ru337.

Table 1: In Vivo Efficacy of IPN60090 in Ru337 NSCLC PDX Model



Treatment Group	Dose (mg/kg)	Dosing Schedule	Mean Tumor Volume Change (%)	Tumor Growth Inhibition (TGI) (%)
Vehicle Control	-	BID, Oral	Data not available	-
IPN60090	25	BID, Oral	Data not available	Data not available
IPN60090	50	BID, Oral	Data not available	Data not available
IPN60090	100	BID, Oral	Data not available	Data not available

Note: Specific quantitative values for tumor volume change and TGI were not available in the public search results. This table structure is provided as a template for presenting such data.

Table 2: In Vivo Target Engagement in H460 Xenograft Model

Treatment Group	Dose (mg/kg)	Time Point (hours)	Glutamate:Glu tamine Ratio	Free Plasma Concentration (µM)
Vehicle Control	-	8	Baseline	0
IPN60090	50	8	Decreased	0.058
IPN60090	250	8	Decreased	0.316
Vehicle Control	-	24	Baseline	0
IPN60090	50	24	Decreased	Data not available
IPN60090	250	24	Decreased	Data not available

Experimental Protocols



The following protocols provide a detailed methodology for conducting efficacy studies of IPN60090 in PDX models.

Protocol 1: Establishment of Patient-Derived Xenograft (PDX) Models

- Animal Model: Utilize immunodeficient mice, such as NOD.Cg-Prkdcscid Il2rgtm1Wjl/SzJ (NSG) mice, which are suitable hosts for human tissue engraftment.[5]
- Tumor Tissue Acquisition: Obtain fresh, sterile tumor tissue from consenting patients under Institutional Review Board (IRB) approval.
- Tumor Processing:
 - Place the tumor tissue in a sterile petri dish containing sterile saline or appropriate tissue culture medium.
 - Mechanically mince the tumor tissue into small fragments (approximately 2-3 mm³).
- Implantation:
 - Anesthetize the recipient mouse.
 - Subcutaneously implant one to two tumor fragments into the flank of the mouse using a trocar.[5]
- Monitoring Engraftment:
 - Monitor the mice regularly for tumor growth by visual inspection and palpation.
 - Once tumors become palpable, measure their dimensions using digital calipers 2-3 times per week.[5]
 - Calculate tumor volume using the formula: (Length x Width²) / 2.
- Passaging:

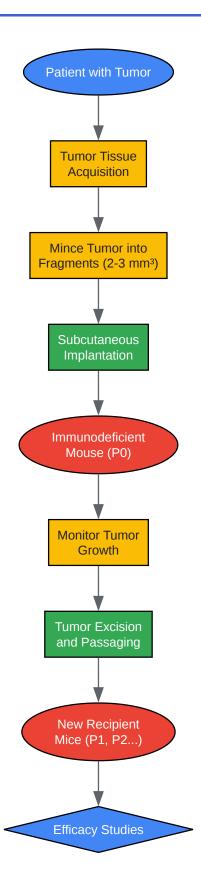






- When a tumor reaches the desired size (e.g., 1000-1500 mm³), euthanize the mouse and aseptically excise the tumor.
- Process the tumor as described in step 3 and implant fragments into new recipient mice for expansion. Early passages (P2-P3) are recommended for efficacy studies to maintain fidelity to the original tumor.





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Caption: Experimental workflow for establishing and utilizing PDX models.



Protocol 2: In Vivo Efficacy Study of IPN60090

- PDX Model Selection: Select a well-characterized and established PDX model, such as the Ru337 NSCLC model.
- Cohort Formation:
 - Expand the selected PDX model to generate a sufficient number of tumor-bearing mice.
 - When tumors reach a mean volume of 150-250 mm³, randomize the mice into treatment and control groups (typically 8-10 mice per group).[11]
- · Drug Formulation and Administration:
 - Prepare IPN60090 dihydrochloride in a suitable vehicle, such as 0.5% aqueous methylcellulose.
 - Administer the drug or vehicle control orally (PO) at the desired doses and schedule (e.g., twice daily, BID).
- Monitoring and Data Collection:
 - Measure tumor volumes and mouse body weights 2-3 times per week.
 - Monitor the general health and behavior of the mice daily.
 - The study endpoint is typically reached when tumors in the control group reach a predetermined volume (e.g., 1500 mm³) or after a fixed duration of treatment.[11]
- Endpoint Analysis:
 - At the end of the study, euthanize the mice and collect tumors, blood, and other relevant tissues for further analysis (e.g., pharmacokinetics, pharmacodynamics, histology).
 - Calculate tumor growth inhibition (TGI) using the formula: TGI (%) = [1 (Mean tumor volume of treated group / Mean tumor volume of control group)] x 100.



 Analyze changes in the glutamate:glutamine ratio in tumor tissue as a measure of target engagement.

Conclusion

IPN60090 dihydrochloride is a promising GLS-1 inhibitor with demonstrated preclinical antitumor activity. The use of patient-derived xenograft models provides a clinically relevant platform for further evaluation of its efficacy across a range of tumor types. The protocols and data presented here serve as a comprehensive guide for researchers designing and executing in vivo studies with IPN60090. Adherence to detailed and standardized protocols is crucial for generating robust and reproducible data to inform clinical development.

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